molecular formula C22H14F4N4OS B10933701 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10933701
M. Wt: 458.4 g/mol
InChI Key: XCGBCTATKIDRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo[1,5-c]pyrimidine core, and a phenyl group substituted with a tetrafluorophenoxy methyl group. The presence of multiple functional groups and heteroatoms makes this compound an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate thieno and triazolo intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalytic systems can be employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce specific functional groups, such as nitro groups, to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds .

Scientific Research Applications

8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines and thieno derivatives, such as:

Uniqueness

What sets 8,9-Dimethyl-2-{4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. The presence of the tetrafluorophenoxy group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H14F4N4OS

Molecular Weight

458.4 g/mol

IUPAC Name

11,12-dimethyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H14F4N4OS/c1-10-11(2)32-22-16(10)21-28-20(29-30(21)9-27-22)13-5-3-12(4-6-13)8-31-19-17(25)14(23)7-15(24)18(19)26/h3-7,9H,8H2,1-2H3

InChI Key

XCGBCTATKIDRFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)COC5=C(C(=CC(=C5F)F)F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.